molecular formula C11H9ClN2O4 B14052536 2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid

2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid

Katalognummer: B14052536
Molekulargewicht: 268.65 g/mol
InChI-Schlüssel: GHFLYWQNIQLAME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a chemical compound that features a chlorinated phenyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 2-chlorophenylacetic acid with an imidazolidinone derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of dichloromethane as a solvent and a base such as pyridine can aid in the reaction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chlorophenylacetic acid: A precursor in the synthesis of the target compound.

    4-Chlorophenylacetic acid: Another chlorinated derivative with similar properties.

    2-Chlorophenylacetoxy cellulosics: Used in material science applications

Uniqueness

2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its specific structure, which combines a chlorinated phenyl group with an imidazolidinone ring and an acetic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H9ClN2O4

Molekulargewicht

268.65 g/mol

IUPAC-Name

2-[4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C11H9ClN2O4/c12-7-4-2-1-3-6(7)9-10(17)14(5-8(15)16)11(18)13-9/h1-4,9H,5H2,(H,13,18)(H,15,16)

InChI-Schlüssel

GHFLYWQNIQLAME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2C(=O)N(C(=O)N2)CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.